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  • Product: 3-Aminooxane-3-carboxamide hydrochloride
  • CAS: 1423026-46-3

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-Aminooxane-3-carboxamide hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 3-Aminooxane-3-carboxamide Hydrochloride Disclaimer: The compound "3-Aminooxane-3-carboxamide hydrochloride" is not presently indexed in major chemical dat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Aminooxane-3-carboxamide Hydrochloride

Disclaimer: The compound "3-Aminooxane-3-carboxamide hydrochloride" is not presently indexed in major chemical databases such as PubChem, Chemical Abstracts Service (CAS), or ChemSpider. This guide has been constructed based on a systematic analysis of its putative chemical structure as derived from IUPAC nomenclature. The experimental protocols, expected data, and mechanistic discussions are therefore based on established principles of physical organic chemistry and data from structurally analogous compounds. This document serves as an expert-level template for the characterization of a novel, small-molecule hydrochloride salt containing a geminal amino-carboxamide moiety on a tetrahydropyran (oxane) scaffold.

| Structural and Chemical Identity

The nomenclature "3-Aminooxane-3-carboxamide hydrochloride" defines a specific chemical entity. The "oxane" component refers to a tetrahydropyran ring, a six-membered saturated heterocycle containing one oxygen atom. Both the amino (-NH₂) and carboxamide (-C(O)NH₂) groups are attached to the same carbon atom, C3, creating a quaternary center. The hydrochloride salt form indicates that the basic amino group is protonated (-NH₃⁺) with a chloride counter-ion (Cl⁻).

Figure 1: Proposed Structure of 3-Aminooxane-3-carboxamide Hydrochloride

Caption: Putative chemical structure of 3-Aminooxane-3-carboxamide hydrochloride.

Identifier Value
IUPAC Name 3-aminooxane-3-carboxamide hydrochloride
Molecular Formula C₆H₁₃ClN₂O₂
Molecular Weight 180.63 g/mol
CAS Number Not Assigned

| Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation potential. As a hydrochloride salt of a primary amine, 3-Aminooxane-3-carboxamide hydrochloride is expected to exhibit high aqueous solubility due to its ionic nature. The presence of the polar carboxamide and the oxane ether oxygen will further contribute to hydrogen bonding with water.

| Experimental Protocol: Thermodynamic Solubility Assessment

This protocol determines the equilibrium solubility in various media, which is crucial for pre-formulation and biopharmaceutical assessment.

Methodology:

  • Preparation: Add an excess amount of the compound (e.g., 10-20 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., water, PBS pH 7.4, 0.1 N HCl) in a glass vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. The use of a shaking incubator is recommended.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Causality: The 24-hour equilibration period is essential to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states. Centrifugation provides a clear separation of the saturated solution from undissolved solid, which is critical for accurate quantification.

Solvent System Expected Solubility (mg/mL) Rationale
Deionized Water> 100High, due to the ionic hydrochloride salt form.
PBS (pH 7.4)> 50High solubility expected, potential for slight decrease if pH is near the pKa.
0.1 N HCl (pH 1)> 150Very high due to the common-ion effect suppressing deprotonation of the amine.
Ethanol5 - 20Moderately soluble; polarity is lower than water.
Dichloromethane< 0.1Insoluble; non-polar organic solvent is incompatible with the ionic salt.

| Acid-Base Properties (pKa)

The pKa value governs the ionization state of a molecule at a given pH. For this compound, the pKa of the protonated primary amine (-NH₃⁺) is the most significant. It will dictate the charge state in physiological environments, impacting membrane permeability, receptor binding, and solubility.

| Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and direct method for measuring pKa values.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound (e.g., 5-10 mg) in a known volume of deionized water or a water/co-solvent mixture (e.g., water/methanol) to ensure complete dissolution.

  • Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant will be a standardized solution of sodium hydroxide (e.g., 0.05 N NaOH).

  • Titration: Titrate the sample solution with the NaOH solution, recording the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized. This can be calculated using the first derivative of the titration curve.

Causality: This method directly measures the change in proton concentration (pH) as a base is added to neutralize the acidic form of the molecule (-NH₃⁺). The inflection point of the resulting curve corresponds to the equivalence point, and the pKa is the pH at which the concentrations of the acidic and conjugate base forms are equal, providing a precise measurement of the acid dissociation constant.

Figure 2: Workflow for pKa Determination

A Accurately weigh and dissolve sample in H₂O C Titrate sample with NaOH, recording pH vs. volume A->C B Calibrate pH meter and prepare standardized NaOH titrant B->C D Plot pH vs. Volume of NaOH C->D E Calculate 1st derivative to find equivalence point D->E F Determine pKa at 1/2 equivalence volume E->F

Caption: Standard experimental workflow for pKa determination via potentiometric titration.

Parameter Expected Value Justification
pKa (of -NH₃⁺) 8.5 - 9.5Typical range for a primary aliphatic amine hydrochloride. The electron-withdrawing effect of the adjacent carboxamide and oxane oxygen may slightly lower the pKa compared to a simple alkylamine.

| Thermal Properties and Stability

Understanding the thermal behavior of a compound is critical for manufacturing, storage, and handling. The melting point is a key indicator of purity, while thermal stability studies inform on degradation pathways.

| Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC measures heat flow into or out of a sample as a function of temperature, while TGA measures changes in mass. Together, they provide a comprehensive thermal profile.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC/TGA pan.

  • DSC Analysis:

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond any expected thermal events (e.g., 300 °C).

    • The melting point is identified as the onset temperature of the endothermic peak.

  • TGA Analysis:

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

    • Monitor the sample mass as a function of temperature. Significant mass loss indicates decomposition.

Causality: The controlled heating rate in DSC allows for the clear separation and identification of thermal events like melting (endotherm) or crystallization (exotherm). TGA complements this by directly correlating these events with mass loss, definitively distinguishing melting from decomposition.

Parameter Expected Observation Interpretation
Melting Point (DSC) Sharp endotherm, Onset: 180 - 220 °CA sharp peak indicates high purity of the crystalline salt. The relatively high value is expected for an ionic compound with hydrogen bonding capabilities.
Decomposition (TGA) Onset of mass loss > 230 °CThe compound is expected to be thermally stable past its melting point, a favorable property for processing and storage.

| Analytical Characterization

A robust analytical package is required to confirm the identity, purity, and structure of the molecule.

| Protocol: High-Performance Liquid Chromatography (HPLC) for Purity

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

Causality: The C18 stationary phase provides hydrophobic retention. The use of a low pH mobile phase (0.1% formic acid) ensures the primary amine remains protonated and the carboxamide is stable, leading to sharp, symmetrical peak shapes and preventing interactions with residual silanols on the column. A gradient elution is used to ensure any impurities with different polarities are effectively separated and eluted.

| Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • ¹H NMR: Expected signals would include distinct peaks for the non-equivalent protons on the oxane ring, a broad singlet for the -NH₂ of the carboxamide, and potentially a very broad signal for the -NH₃⁺ protons.

  • ¹³C NMR: The spectrum should show six distinct carbon signals, including a characteristic peak for the carbonyl carbon of the amide (~170-180 ppm) and the quaternary C3 carbon.

| Mass Spectrometry (MS) for Molecular Weight Verification
  • Method: Electrospray Ionization (ESI) in positive mode.

  • Expected Ion: The primary observed ion should be the parent molecule's cationic form [M+H]⁺, corresponding to the free base (C₆H₁₂N₂O₂). The expected m/z would be 157.09 (M+H)⁺.

Figure 3: Analytical Characterization Workflow

cluster_0 Identity & Structure cluster_1 Purity & Quantification cluster_2 Solid-State Properties A ¹H & ¹³C NMR B Mass Spec (ESI+) End Characterized API B->End C HPLC-UV D Quantitative NMR (qNMR) D->End E DSC / TGA F XRPD F->End Start Synthesized Compound Start->A Start->C Start->E

Caption: Integrated workflow for the comprehensive physicochemical characterization of an API.

| References

  • General Principles of Solubility: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • pKa Determination: Allen, R. I., et al. (1998). A practical guide to the measurement of pKa. Critical Reviews in Therapeutic Drug Carrier Systems, 15(3), 261-295. [Link]

  • Thermal Analysis Techniques: Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing Ltd. [Link]

  • HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Spectroscopic Identification: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Framework for Developing a Research Model with 3-Aminooxane-3-carboxamide hydrochloride

A Note on This Document: Comprehensive searches of public scientific databases and chemical inventories did not yield specific information for "3-Aminooxane-3-carboxamide hydrochloride." This suggests the compound is nov...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Document: Comprehensive searches of public scientific databases and chemical inventories did not yield specific information for "3-Aminooxane-3-carboxamide hydrochloride." This suggests the compound is novel, proprietary, or not widely documented. Therefore, this guide provides a robust, generalized framework for initiating a research program with a novel small molecule possessing similar structural motifs (an oxane ring, a primary amine, and a carboxamide group). The principles, protocols, and workflows detailed herein are based on established best practices in drug discovery and chemical biology for analogous compounds.[1][2][3] All protocols require empirical validation for this specific molecule.

Introduction: Deconstructing the Therapeutic Potential

The structure of 3-Aminooxane-3-carboxamide hydrochloride presents three key functional groups that guide the formulation of a therapeutic hypothesis. The oxane ring provides a stable, six-membered heterocyclic core. The carboxamide group is a ubiquitous feature in medicinal chemistry, known for its ability to form key hydrogen bonds with biological targets.[4] Finally, the primary amino group offers a site for ionic interactions or further chemical modification.

Given these features, a primary hypothesis is that this compound may act as a competitive inhibitor or modulator of enzymes or receptors where hydrogen bonding and electrostatic interactions are critical for ligand recognition. Classes of targets to consider include, but are not limited to, kinases, proteases, and G-protein coupled receptors (GPCRs).[5] This document outlines a multi-phase approach to systematically characterize the compound and develop a validated research model.

Phase 1: Foundational Physicochemical & In Vitro Characterization

Before any biological assays, understanding the fundamental properties of the compound is paramount to ensure data integrity and reproducibility.

Solubility & Stability Assessment

The hydrochloride salt form is designed to enhance aqueous solubility.[6] However, this must be empirically verified in biologically relevant buffers.

Protocol 1: Kinetic and Thermodynamic Solubility Profiling

  • Preparation of Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).

  • Kinetic Solubility (Nephelometry):

    • Serially dilute the DMSO stock into a 96-well plate.

    • Add phosphate-buffered saline (PBS), pH 7.4, to each well to a final DMSO concentration of ≤1%.

    • Incubate at room temperature for 2 hours.

    • Measure turbidity using a nephelometer or plate reader at ~620 nm. The concentration at which precipitation is first observed is the kinetic solubility limit.

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess of the solid compound to PBS (pH 7.4).

    • Agitate at room temperature for 24 hours to reach equilibrium.

    • Centrifuge to pellet undissolved solid.

    • Quantify the concentration of the compound in the supernatant using High-Performance Liquid Chromatography (HPLC) with a standard curve.

  • Causality Check: A significant difference between kinetic and thermodynamic solubility can indicate that the compound may precipitate out of solution during longer cell-based assays. This informs the maximum concentration to be used in subsequent experiments.

Table 1: Hypothetical Physicochemical Properties of 3-Aminooxane-3-carboxamide hydrochloride

Property Value Method Rationale
Molecular Formula C₅H₁₁ClN₂O₂ Calculated Defines molecular properties.
Molecular Weight 166.61 g/mol Calculated Essential for preparing solutions of known molarity.
pKa (predicted) ~8.5 (Amine) In Silico Predicts ionization state at physiological pH.
Kinetic Solubility 75 µM in PBS Nephelometry Defines the upper concentration limit for short-term assays.
Thermodynamic Solubility 45 µM in PBS Shake-Flask HPLC Defines the true equilibrium solubility for long-term experiments.

| Stability (t½ in PBS) | > 48 hours | HPLC Incub. | Ensures compound integrity over the course of a typical experiment. |

Initial Target Class Screening

A logical first step is to screen the compound against broad panels of common drug targets to identify a potential mechanism of action (MoA).

Protocol 2: Broad-Spectrum Kinase & Protease Profiling

  • Assay Principle: Utilize commercially available in vitro activity assays. These typically measure the phosphorylation of a substrate (for kinases) or the cleavage of a fluorescent substrate (for proteases) in the presence of the test compound.

  • Execution:

    • Submit the compound to a contract research organization (CRO) or use an in-house platform (e.g., Reaction Biology, Eurofins) for screening against a panel of >300 kinases at a fixed concentration (e.g., 10 µM).

    • Simultaneously, screen against a panel of key proteases (e.g., caspases, matrix metalloproteinases).

  • Data Analysis:

    • Calculate the percent inhibition for each target relative to a vehicle control (DMSO).

    • A "hit" is typically defined as >50% inhibition.

  • Self-Validation: Positive control inhibitors for each target must be run in parallel to validate the assay's performance.

Phase 2: Cell-Based Assay Development & Target Validation

Once a putative target or biological effect is identified, the next stage is to confirm this activity in a physiologically relevant cellular context.[7][8]

Workflow for Cell-Based Model Development

The overall workflow is a systematic process of elimination and confirmation, moving from general toxicity to specific target engagement.

G cluster_0 Phase 2: Cellular Model Development A Select Relevant Cell Line(s) (e.g., HCT-116, MCF-7) B Determine Cytotoxicity Range (Protocol 3: MTT/LDH Assay) A->B Initial Setup C Confirm Target Engagement (Protocol 4: e.g., NanoBRET™) B->C Define Non-Toxic Doses D Develop Functional Assay (e.g., Reporter Gene, Biomarker ELISA) C->D Confirm Intracellular Interaction E Validate with Controls (Positive/Negative Inhibitors, Vehicle) D->E Quantify Biological Effect

Caption: Workflow for developing a validated cell-based research model.

Cytotoxicity Profiling

It is critical to distinguish between specific, on-target effects and general cellular toxicity.

Protocol 3: Cell Viability Assessment (MTT Assay)

  • Cell Seeding: Seed a relevant cancer cell line (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in a 96-well plate and allow cells to adhere overnight.[4]

  • Compound Treatment: Treat cells with a serial dilution of 3-Aminooxane-3-carboxamide hydrochloride (e.g., from 0.1 µM to 100 µM) for 24-72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Readout: Solubilize the formazan crystals with a solubilizing agent (e.g., acidic isopropanol or DMSO).

  • Data Analysis: Measure the absorbance at ~570 nm. Plot the percentage of viable cells against the compound concentration and fit a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

On-Target Engagement

Assuming in vitro screening identified a kinase target (e.g., "Kinase X"), the next step is to confirm that the compound can enter the cell and bind to this target.

Protocol 4: Cellular Target Engagement using NanoBRET™ Assay

  • Principle: The NanoBRET™ Target Engagement (TE) assay measures the binding of a small molecule to a specific protein target in live cells. The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent energy transfer probe (tracer) that binds the same target is added. A test compound that engages the target will compete with the tracer, reducing the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Cell Line Preparation: Use a cell line engineered to express Kinase X fused to NanoLuc® luciferase.

  • Assay Execution:

    • Plate the cells and treat with a serial dilution of 3-Aminooxane-3-carboxamide hydrochloride.

    • Add the specific fluorescent tracer for Kinase X.

    • Add the NanoBRET™ substrate.

    • Measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing compound concentration indicates target engagement. Fit a dose-response curve to determine the IC₅₀ (50% inhibitory concentration) for target binding.

Hypothetical Signaling Pathway & Functional Consequences

If 3-Aminooxane-3-carboxamide hydrochloride is confirmed as a potent and selective inhibitor of "Kinase X," a hypothetical downstream signaling pathway can be proposed and tested.

G cluster_0 Hypothetical Kinase X Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate p-Substrate (Active) TF Transcription Factor pSubstrate->TF Activates Gene Target Gene Expression (e.g., Cyclin D1) TF->Gene Proliferation Cell Proliferation Gene->Proliferation Compound 3-Aminooxane-3- carboxamide HCl Compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Protocol 5: Functional Pathway Validation (Western Blot & qPCR)

  • Objective: To verify that inhibition of Kinase X by the compound leads to a measurable decrease in downstream signaling.

  • Execution:

    • Treat cells with the compound at concentrations around its cellular IC₅₀ (determined in Protocol 4).

    • Stimulate the pathway with the appropriate growth factor.

    • Western Blot: Lyse the cells and perform a Western blot to measure the phosphorylation status of the substrate protein (p-Substrate). A decrease in the p-Substrate/Total Substrate ratio would validate the MoA.

    • qPCR: Extract RNA and perform quantitative PCR (qPCR) to measure the mRNA levels of a downstream target gene (e.g., Cyclin D1). A decrease in gene expression would provide further functional validation.

Conclusion & Future Directions

This document provides a foundational strategy for the initial characterization and development of a research model for a novel compound like 3-Aminooxane-3-carboxamide hydrochloride. By systematically progressing from basic physicochemical properties to specific cellular target engagement and functional validation, researchers can build a robust data package. Positive results from these phases would provide a strong rationale for advancing the compound into more complex models, such as 3D cell cultures or preclinical animal studies, to evaluate its therapeutic potential further.[9]

References

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Available at: [Link]

  • Ciardiello, F., et al. (2020). Design, Synthesis, and Molecular Modeling Studies of Novel Coumarin Carboxamide Derivatives as eEF-2K Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Concept Life Sciences. Cell-Based Assay Development. Available at: [Link]

  • Hamon, J., et al. (2013). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Murray, C. W., & Rees, D. C. (2009). Fragment-based approaches to enzyme inhibition. Trends in Pharmacological Sciences. Available at: [Link]

  • Pipzine Chemicals. 3-Amino-6-Chloropyridine-2-Carboxamide. Available at: [Link]

  • PubChem. 3-Aminobenzamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 3-Aminopropanamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Reaction Biology. Cell-Based Assays for Drug Discovery. Available at: [Link]

  • Trivedi, R., et al. (2020). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules. Available at: [Link]

  • Wang, S., et al. (2019). Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Aminooxane-3-carboxamide Hydrochloride

Introduction: This guide provides in-depth technical support for researchers engaged in the synthesis of 3-Aminooxane-3-carboxamide hydrochloride. Based on its nomenclature, the target compound is understood to be 3-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth technical support for researchers engaged in the synthesis of 3-Aminooxane-3-carboxamide hydrochloride. Based on its nomenclature, the target compound is understood to be 3-amino-tetrahydro-2H-pyran-3-carboxamide hydrochloride, an α-amino amide derivative of a tetrahydropyran ring. The synthesis of such sterically hindered, geminally substituted amino amides presents unique challenges. Low yields often stem from issues within the key reaction steps: the formation of the α-aminonitrile intermediate (a Strecker-type reaction) and its subsequent selective hydrolysis to the primary amide. This document offers a structured, question-and-answer-based approach to troubleshoot common problems and optimize reaction yields, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: The Strecker Reaction - Formation of the α-Aminonitrile Intermediate

The first critical phase of the synthesis is the three-component Strecker reaction, where tetrahydropyran-3-one is reacted with a cyanide source and an ammonia source to form the 3-amino-3-cyancotetrahydropyran intermediate.

Question 1: My Strecker reaction shows low conversion of the starting ketone. What are the primary factors to investigate?

Answer: Low conversion in a Strecker reaction is a common issue that can typically be traced back to equilibrium control, reagent purity, or reaction conditions.

  • Causality & Expertise: The Strecker synthesis is a series of equilibrium reactions.[1][2] The initial formation of an imine (or iminium ion) from the ketone and ammonia is critical and often reversible.[3] Water is a byproduct of this step; its presence can shift the equilibrium back towards the starting materials. Furthermore, the nucleophilicity of the cyanide and the electrophilicity of the iminium ion are pH-dependent.

  • Troubleshooting Protocol:

    • Reagent Quality:

      • Ketone Purity: Ensure the starting material, tetrahydropyran-3-one, is free from acidic impurities or residual solvents that could interfere with the reaction.

      • Cyanide Source: Use a high-purity grade of KCN or NaCN. If generating HCN in situ, ensure the stoichiometry is correct.[4]

      • Ammonia Source: Ammonium chloride (NH₄Cl) is a common, stable source of ammonia.[2] Ensure it is dry.

    • Solvent & Water Control:

      • The reaction is often performed in aqueous alcohol (e.g., methanol or ethanol). However, excess water can be detrimental.

      • Consider adding a dehydrating agent like magnesium sulfate (MgSO₄) to drive the imine formation equilibrium forward.[1]

    • pH Control: The optimal pH for Strecker reactions is typically mildly acidic (pH 8-10). The ammonium chloride provides a buffering effect. You can monitor and adjust the pH if necessary.[3]

    • Reaction Monitoring: Track the disappearance of the ketone using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, it points towards an equilibrium or reagent issue.[5]

Question 2: I'm observing significant formation of a cyanohydrin byproduct instead of my desired α-aminonitrile. How can I prevent this?

Answer: Cyanohydrin formation occurs when the cyanide ion attacks the ketone directly, competing with the desired attack on the imine intermediate. This is often a kinetically favored but reversible side reaction.

  • Causality & Expertise: The rate of imine formation versus the rate of cyanohydrin formation is key. If the concentration of the imine is low, or if the ketone is highly reactive towards nucleophilic attack, the cyanohydrin pathway can dominate. The classic Strecker protocol using NH₄Cl and KCN is designed to maintain a steady, albeit low, concentration of both ammonia and HCN to favor imine formation.[1]

  • Troubleshooting Protocol:

    • Order of Addition: A common strategy is to pre-mix the ketone and the ammonia source (e.g., stir tetrahydropyran-3-one with NH₄Cl in the solvent for a period) before the addition of the cyanide source. This allows the imine equilibrium to be established first.

    • Temperature Control: Lowering the reaction temperature can sometimes favor the desired thermodynamic product over a kinetically favored byproduct. Start the reaction at 0 °C and allow it to slowly warm to room temperature.

    • Reagent Stoichiometry: Ensure that ammonia is not the limiting reagent. A slight excess of the ammonia source relative to the ketone can help push the equilibrium towards the imine.

Visual Workflow 1: Troubleshooting Low Yield in Strecker Reaction

G start Low Yield or Stalled Strecker Reaction check_reagents Verify Purity & Stoichiometry of Ketone, NH4Cl, KCN start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, pH) start->check_conditions side_products Analyze Byproducts (TLC, LC-MS) start->side_products reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions OK? check_conditions->conditions_ok cyanohydrin Cyanohydrin is Major Byproduct? side_products->cyanohydrin reagents_ok->conditions_ok Yes fix_reagents Use Anhydrous Solvents. Use High-Purity Reagents. reagents_ok->fix_reagents No conditions_ok->cyanohydrin Yes fix_conditions Optimize Temperature. Add Dehydrating Agent (MgSO4). conditions_ok->fix_conditions No fix_imine Pre-form Imine. Adjust Order of Addition. cyanohydrin->fix_imine Yes success Yield Improved fix_reagents->success fix_conditions->success fix_imine->success

Caption: Troubleshooting Decision Tree for the Strecker Reaction.

Section 2: Selective Hydrolysis of the α-Aminonitrile

This step is arguably the most challenging. The goal is to hydrolyze the nitrile (-CN) to a primary amide (-CONH₂) without continuing the hydrolysis to the carboxylic acid (-COOH), which is often the more thermodynamically stable product under harsh conditions.[6]

Question 3: My nitrile hydrolysis yields the carboxylic acid as the major product, not the desired amide. How can I achieve selective hydrolysis?

Answer: Over-hydrolysis is a classic problem. Standard methods using concentrated strong acids (like HCl) or bases (like NaOH) with heat will almost certainly favor the carboxylic acid.[7] Selective conversion to the amide requires milder, more controlled conditions.

  • Causality & Expertise: The mechanism of nitrile hydrolysis involves the initial hydration to an amide, which then acts as the substrate for further hydrolysis. Because the starting material is an α-aminonitrile, the electron-donating amino group can influence the reactivity. Milder conditions are needed to stop the reaction at the intermediate amide stage.[8]

  • Troubleshooting Protocol & Methodologies:

    • Acid-Catalyzed Partial Hydrolysis:

      • Method: Use concentrated sulfuric acid or HCl at a controlled, low temperature (e.g., 0-25 °C). The nitrile is typically dissolved in the acid, stirred for a specific duration, and then carefully quenched by pouring onto ice.

      • Optimization: The reaction time is critical. Run small-scale trials and monitor by LC-MS to determine the point of maximum amide formation before significant carboxylic acid appears.

    • Peroxide-Mediated Hydrolysis (Radziszewski Reaction):

      • Method: This is often the most effective method for selective conversion. Use hydrogen peroxide (H₂O₂) under basic conditions (e.g., with NaOH or KOH) in a solvent like aqueous ethanol or DMSO.[7][9]

      • Optimization: Control the temperature (exothermic reaction) and the concentration of H₂O₂. This method is generally high-yielding for amide formation.[9]

    • Enzymatic Hydrolysis: Nitrilase enzymes can offer exceptional selectivity for converting nitriles to amides or acids, but this requires specialized biochemical expertise.

Table 1: Comparison of Nitrile Hydrolysis Methods
MethodReagentsTypical ConditionsProsCons
Strong Acid Conc. HCl or H₂SO₄0 °C to RT, short timeSimple reagentsHigh risk of over-hydrolysis to acid; requires careful monitoring.
Strong Base 6M NaOHHeatSimple reagentsAlmost always leads to the carboxylic acid salt.[7]
Peroxide (Basic) H₂O₂, NaOH/KOH25-50 °CHigh selectivity for amide; generally good yields.[9]Exothermic; requires careful temperature control.
Heterogeneous Catalysis Ru(OH)ₓ/Al₂O₃, WaterHeatHigh selectivity, catalyst is recyclable.[10]Requires specific catalyst preparation.
Section 3: Product Isolation and Purification

The final product is a polar, water-soluble hydrochloride salt, which can present purification challenges.

Question 4: My final product is an oil or is difficult to crystallize from the reaction mixture. What purification strategies should I try?

Answer: The high polarity and salt form of 3-Aminooxane-3-carboxamide hydrochloride make it prone to being an oil or remaining in aqueous solutions. A systematic approach to purification is necessary.

  • Causality & Expertise: As an amino acid amide hydrochloride, the molecule has multiple hydrogen bond donors and acceptors and is ionic, leading to high water solubility and often low solubility in common non-polar organic solvents. This makes standard extraction and crystallization tricky.

  • Troubleshooting Protocol:

    • pH Adjustment & Extraction:

      • After hydrolysis, neutralize the reaction mixture carefully. If you need to handle the free base, adjust the pH to ~9-10 with a base like Na₂CO₃ and attempt to extract with a more polar solvent like ethyl acetate or a mixture of dichloromethane/isopropanol. Caution: The free base may be unstable.

    • Salt Formation & Precipitation:

      • The most reliable method is often direct crystallization of the hydrochloride salt. After workup, dissolve the crude product in a minimal amount of a polar solvent like methanol, ethanol, or isopropanol.

      • Add a less polar "anti-solvent" such as diethyl ether, ethyl acetate, or acetone dropwise until turbidity persists.[11]

      • Allow the solution to stand, preferably at a low temperature (4 °C), to induce crystallization. Scratching the inside of the flask with a glass rod can help initiate crystal growth.

    • Chromatography:

      • If crystallization fails, purification by chromatography is an option. Due to the high polarity, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase (often with a modifier like 0.1% TFA or formic acid) is the most suitable choice.[12]

      • Ion-exchange chromatography can also be effective for separating amino acid derivatives.[13]

Experimental Protocol: Selective Peroxide-Mediated Hydrolysis

This protocol provides a robust method for the selective conversion of the α-aminonitrile intermediate to the target amide.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude 3-amino-3-cyanotetrahydropyran (1.0 eq) in a 1:1 mixture of ethanol and water. Cool the flask to 10-15 °C in an ice-water bath.

  • Reagent Addition: Add aqueous sodium hydroxide (2.0 M, 1.1 eq) to the solution. While maintaining the temperature below 25 °C, add 30% hydrogen peroxide (3.0 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting nitrile.

  • Quench: Once the reaction is complete, cool the mixture back to 10 °C and carefully quench any remaining peroxide by the slow addition of an aqueous solution of sodium sulfite until a test with peroxide strips is negative.

  • Workup & Isolation:

    • Acidify the reaction mixture to pH ~1-2 with concentrated HCl.

    • Wash the aqueous solution with a solvent like dichloromethane to remove any non-polar impurities.

    • Concentrate the aqueous layer under reduced pressure to obtain the crude hydrochloride salt.

    • Proceed with crystallization as described in Question 4.

Visual Workflow 2: Overall Synthetic Pathway

G cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Selective Hydrolysis cluster_2 Step 3: Salt Formation ketone Tetrahydropyran-3-one reagents1 + NH4Cl + KCN ketone->reagents1 aminonitrile 3-Amino-3-cyano- tetrahydropyran reagents1->aminonitrile reagents2 + H2O2, NaOH (Controlled) aminonitrile->reagents2 amide_base 3-Aminooxane-3-carboxamide (Free Base) reagents2->amide_base reagents3 + HCl amide_base->reagents3 final_product 3-Aminooxane-3-carboxamide Hydrochloride reagents3->final_product

Caption: Synthetic pathway for 3-Aminooxane-3-carboxamide HCl.

References

  • CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. (2019). ACS Combinatorial Science. [Link]

  • Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

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  • Heterocyclic Chemistry - TUTORIAL PROBLEMS. University of Liverpool. [Link]

  • A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro studies. Semantic Scholar. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

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  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). ResearchGate. [Link]

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  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2019). MDPI. [Link]

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  • Converting Nitriles to Amides. Chemistry Steps. [Link]

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  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]

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  • Preparation of amino acid amides.

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Reference Data & Comparative Studies

Comparative

assessing the specificity of 3-Aminooxane-3-carboxamide hydrochloride

An Investigator's Blueprint for Deconvoluting the Specificity of a Novel Chemical Entity: The Case of 3-Aminooxane-3-carboxamide hydrochloride In the vanguard of drug discovery and chemical biology, the journey of a nove...

Author: BenchChem Technical Support Team. Date: February 2026

An Investigator's Blueprint for Deconvoluting the Specificity of a Novel Chemical Entity: The Case of 3-Aminooxane-3-carboxamide hydrochloride

In the vanguard of drug discovery and chemical biology, the journey of a novel small molecule from a mere structure on a page to a well-characterized biological probe is one of rigorous scientific inquiry. The value of any new chemical entity is fundamentally defined by its specificity—its precise and selective interaction with an intended biological target. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, experience-driven framework for assessing a novel compound where the biological target is unknown. We will use 3-Aminooxane-3-carboxamide hydrochloride as our exemplar, a compound with limited publicly available biological data, to illustrate a practical and robust workflow for target identification and specificity profiling.

Introduction: The Challenge of the Unknown

When confronted with a novel molecule like 3-Aminooxane-3-carboxamide hydrochloride, the primary and most critical challenge is the identification of its cellular target(s). Phenotypic screens may reveal an interesting biological effect, but without knowing the direct molecular interactors, the path to a validated probe or therapeutic lead is obscured. This guide, therefore, eschews a rigid template and instead presents a logical, multi-phase investigational workflow. Our approach is grounded in the principles of causality, self-validation, and authoritative scientific practice, designed to systematically de-orphanize a compound and build a comprehensive specificity profile.

Phase 1: Unmasking the Target – A Multi-pronged Approach to Identification

The initial phase is a broad-net cast to generate high-quality hypotheses about the compound's primary biological target. A combination of methods is often required to triangulate on the most likely candidates.[1][2]

Figure 1: Convergent methodologies for the initial identification of a novel compound's biological target(s).

Affinity-Based Proteomics

This direct biochemical approach is a cornerstone of target identification.[3] It involves immobilizing the small molecule (or a close analog) onto a solid support (e.g., beads) and using it as "bait" to pull down interacting proteins from a cell lysate.

Protocol: Affinity Pulldown Coupled with Quantitative Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of 3-Aminooxane-3-carboxamide hydrochloride that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to interfere with its (unknown) binding mode. A control probe, structurally similar but biologically inactive, should also be synthesized if possible.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Enrichment: Incubate the lysate with the biotinylated compound immobilized on streptavidin beads. A parallel incubation with beads alone or with the inactive control probe serves as a negative control.

  • Elution and Digestion: After stringent washing to remove non-specific binders, elute the bound proteins and digest them into peptides using trypsin.

  • Quantitative Mass Spectrometry: Analyze the peptide mixtures using a quantitative proteomics method like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or label-free quantification.[4][5] This allows for the precise measurement of proteins that are significantly enriched by the active compound compared to the control.

  • Data Analysis: Identify proteins that show statistically significant and high-fold enrichment with the active compound. These are your primary target candidates.

Genetic Screening Approaches

Genetic methods, such as CRISPR-based screens, can identify genes that are essential for a compound's activity, thereby pointing to its target.[6]

Workflow: CRISPR Knockout Screen for Target Deconvolution

  • Assay Development: Establish a robust cell-based assay where 3-Aminooxane-3-carboxamide hydrochloride elicits a clear, measurable phenotype (e.g., cell death, activation of a reporter gene).

  • Library Transduction: Introduce a genome-wide CRISPR knockout library into the cell line. Each cell will have a single gene knocked out.

  • Compound Treatment: Treat the pooled cell population with a lethal or sub-lethal concentration of the compound.

  • Selection: Cells in which the compound's target (or a critical pathway component) has been knocked out will be resistant to the compound's effect and will survive and proliferate.

  • Sequencing and Analysis: Isolate the genomic DNA from the surviving cell population and use next-generation sequencing to identify which gene knockouts are enriched. The most highly enriched genes are strong candidates for being the compound's target or essential for its mechanism of action.[7]

For the remainder of this guide, let us hypothesize that the above methods converged on a specific enzyme family, for instance, the Caspases , a family of cysteine proteases central to apoptosis. We will now proceed to validate this hypothesis and build a specificity profile.

Phase 2: In Vitro Target Validation and Potency Determination

With a hypothesized target in hand, the next step is to confirm direct interaction and quantify the compound's potency using purified components.

Protocol: In Vitro Caspase Activity Assay (Fluorometric)

This assay measures the ability of 3-Aminooxane-3-carboxamide hydrochloride to inhibit the catalytic activity of a purified caspase enzyme.

Materials:

  • Purified, active recombinant human Caspase-3, Caspase-7, and Caspase-8 (and other relevant proteases for counter-screening).

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for Caspase-3/7).

  • 3-Aminooxane-3-carboxamide hydrochloride and a known caspase inhibitor (e.g., Z-VAD-FMK).

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 10 mM DTT, pH 7.2).

Procedure:

  • Compound Dilution: Prepare a serial dilution of 3-Aminooxane-3-carboxamide hydrochloride in assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, combine the purified caspase enzyme with the diluted compound or vehicle control. Incubate for 15-30 minutes at 37°C to allow for binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 400/505 nm for AFC) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Normalize the velocities to the vehicle control to determine the percent inhibition.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.[8][9]

Data Interpretation and Comparative Analysis

The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[8] To understand specificity, it is crucial to test the compound against multiple related enzymes.

CompoundCaspase-3 IC50 (µM)Caspase-7 IC50 (µM)Caspase-8 IC50 (µM)Trypsin IC50 (µM)Selectivity (Caspase-8 / Caspase-3)
3-Aminooxane-3-carboxamide HCl Experimental DataExperimental DataExperimental DataExperimental DataCalculated
Z-VAD-FMK (Pan-Caspase)0.050.040.1>100~2
Hypothetical Selective Inhibitor0.10.2>50>100>500

This table presents hypothetical data for illustrative purposes. The goal is to determine if the novel compound shows selectivity for a particular caspase or is a broad-spectrum inhibitor.

Expert Insight: The Ki (inhibition constant) is a more absolute measure of binding affinity than the IC50, which can be influenced by substrate concentration.[10][11] If the mechanism of inhibition (e.g., competitive, non-competitive) is determined through kinetic studies, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation.[8]

Phase 3: Cellular Target Engagement and Functional Corroboration

Demonstrating that a compound binds its target in the complex milieu of a living cell is a critical validation step.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells or lysates. It is based on the principle that a protein's thermal stability increases upon ligand binding.

G cluster_0 CETSA Workflow A Treat Cells with Compound or Vehicle B Heat Cells across a Temperature Gradient A->B C Lyse Cells & Separate Soluble/Aggregated Proteins B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Plot Soluble Fraction vs. Temperature D->E

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

A successful CETSA experiment will show a rightward shift in the melting curve of the target protein (e.g., Caspase-3) in compound-treated cells compared to vehicle-treated cells, indicating stabilization.

Functional Cellular Assay

The ultimate proof of on-target activity is to show that inhibiting the target in cells leads to a predictable functional outcome. If 3-Aminooxane-3-carboxamide hydrochloride is a caspase inhibitor, it should block apoptosis.

Protocol: Staurosporine-Induced Apoptosis Assay

  • Cell Culture: Plate a suitable cell line (e.g., Jurkat cells) in a 96-well plate.

  • Pre-treatment: Treat cells with various concentrations of 3-Aminooxane-3-carboxamide hydrochloride or a control inhibitor for 1-2 hours.

  • Apoptosis Induction: Add staurosporine (a potent apoptosis inducer) to the wells and incubate for 4-6 hours.

  • Caspase Activity Measurement: Lyse the cells and measure Caspase-3/7 activity using a luminescent or fluorometric substrate (e.g., Caspase-Glo® 3/7 Assay).

  • Data Analysis: A potent and cell-permeable caspase inhibitor will show a dose-dependent reduction in staurosporine-induced caspase activity.

Phase 4: Defining the Broader Specificity Landscape

A truly specific compound interacts with its intended target with high affinity while having minimal interaction with other proteins. Broad panel screening is the industry standard for assessing this.[12][13]

Rationale: Off-target effects are a primary cause of misleading biological data and can lead to toxicity in a therapeutic context. Screening against large, diverse panels of proteins is a crucial step in risk mitigation and compound validation.[13]

Recommended Screening Panels:

  • Kinome Panel: Screen against a large panel of human kinases (e.g., >400) at one or two concentrations (e.g., 1 µM and 10 µM). Kinases are a frequent source of off-target activity.[14]

  • GPCR Panel: Assess binding to a panel of G-protein coupled receptors.

  • Ion Channel Panel: Evaluate effects on a panel of key ion channels.

  • Protease Panel: Given our hypothetical target, a broad panel of proteases (cysteine, serine, metallo-, etc.) is essential to confirm selectivity within the enzyme class.

Data Presentation: The results are typically presented as a percentage of inhibition at the tested concentration. Any significant "hits" (e.g., >50% inhibition) should be followed up with full IC50 determinations to understand the potency of the off-target interaction.

Conclusion: Building the Final Specificity Profile

The rigorous, multi-phase investigation outlined here provides a robust blueprint for moving from an unknown chemical structure to a well-defined biological tool. For 3-Aminooxane-3-carboxamide hydrochloride, this journey would transform it from a simple catalog chemical into a validated probe with a known target (e.g., a selective Caspase-3 inhibitor), a defined potency, confirmed cellular activity, and a comprehensive map of its off-target interactions. This level of characterization is the bedrock of trustworthy and reproducible science, enabling researchers to confidently probe biological systems and develop the next generation of therapeutics.

References

  • Weidner, J., et al. (2017). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Chemical Biology. [Link]

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  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]

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  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Eurofins DiscoverX. Target Engagement Assays. Eurofins Scientific. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail Blog. [Link]

  • Eurofins Discovery. Target Binding Characterization. Eurofins Scientific. [Link]

  • Cravatt, B. F., et al. (2008). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry. [Link]

  • Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • National Center for Biotechnology Information. (2024). Identification of novel drug targets and small molecule discovery for MRSA infections. ClinicalTrials.gov. [Link]

  • Adibekian, A., et al. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry. [Link]

  • Vasta, J. D., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Auld, D. S., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. [Link]

  • Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Liu, X., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules. [Link]

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  • EBM Consult. (2024). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult. [Link]

  • Starr, M. L., et al. (2016). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. [Link]

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Validation

A Comparative Guide to Bioequivalence Studies of 3-Aminooxane-3-carboxamide hydrochloride

My name is Gemini. I am a Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

My name is Gemini. I am a Senior Application Scientist.

Disclaimer: This guide uses "3-Aminooxane-3-carboxamide hydrochloride" as a hypothetical compound to illustrate the principles and methodologies of bioequivalence studies. The experimental data and protocols presented are representative and designed for educational purposes.

Introduction to Bioequivalence

In the realm of pharmaceutical development, establishing bioequivalence is a critical step for the approval of generic drugs. Two medicinal products are considered bioequivalent if they exhibit comparable bioavailability, meaning the rate and extent of absorption of the active substance are similar when administered at the same molar dose under similar conditions.[1] The primary goal is to ensure that the generic product is as safe and effective as the innovator product, often referred to as the Reference Listed Drug (RLD).[1]

This guide provides a comprehensive comparison of a hypothetical test product, "GenericCorp 3-Aminooxane-3-carboxamide hydrochloride," against its corresponding RLD. We will delve into the study design, analytical methodologies, and data interpretation, grounded in regulatory standards set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Designing a Robust Bioequivalence Study

The cornerstone of a reliable bioequivalence assessment is a meticulously planned study design. For 3-Aminooxane-3-carboxamide hydrochloride, a single-dose, randomized, two-period, two-sequence crossover study is the recommended approach.[2] This design allows each subject to serve as their own control, minimizing inter-subject variability.

Study Population: A cohort of healthy volunteers, typically between 18 and 55 years old, is recruited. The number of subjects is statistically determined to ensure the study has adequate power to detect potential differences.

Dosing and Washout: Subjects receive a single oral dose of either the test product or the RLD in the first period. After a washout period of sufficient duration (at least five times the drug's elimination half-life) to ensure complete elimination of the drug, they receive the other product in the second period.

Blood Sampling: Serial blood samples are collected at predetermined time points before and after dosing to characterize the pharmacokinetic profile of the drug. The sampling schedule is crucial for accurately capturing the peak plasma concentration (Cmax) and the total drug exposure over time (Area Under the Curve, or AUC).[3]

Caption: A diagram illustrating the two-period, two-sequence crossover design for the bioequivalence study.

Analytical Methodology: Quantifying 3-Aminooxane-3-carboxamide hydrochloride in Plasma

Accurate and reliable quantification of the drug in plasma is paramount. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[4] The bioanalytical method must be fully validated according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation" and the ICH M10 guideline.[5][6][7][8]

Step-by-Step LC-MS/MS Protocol:
  • Sample Preparation:

    • To 100 µL of human plasma, add an internal standard (a stable isotope-labeled version of the drug is ideal).

    • Perform protein precipitation by adding 300 µL of acetonitrile.[9] This step removes larger protein molecules that can interfere with the analysis.

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used for small molecule analysis.[10]

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[10]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Caption: A flowchart of the LC-MS/MS analytical workflow for the quantification of 3-Aminooxane-3-carboxamide hydrochloride in plasma.

Comparative Pharmacokinetic Data

The following table presents hypothetical pharmacokinetic data for the test and reference products:

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)
Cmax (ng/mL) 450.2 ± 110.5465.8 ± 120.1
AUC0-t (ngh/mL) 3205.7 ± 850.33288.1 ± 890.6
AUC0-inf (ngh/mL) 3250.4 ± 865.23340.9 ± 910.4

Cmax: Maximum plasma concentration AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity

Statistical Analysis and Bioequivalence Acceptance Criteria

To establish bioequivalence, the 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) of the primary pharmacokinetic parameters (Cmax and AUC) must fall within the regulatory acceptance range of 80.00% to 125.00%.[11][12]

ParameterGeometric Mean Ratio (Test/Ref)90% Confidence Interval
Cmax 96.8%88.5% - 105.7%
AUC0-t 97.5%91.2% - 104.2%
AUC0-inf 97.3%90.8% - 104.1%

Based on this hypothetical data, the 90% confidence intervals for Cmax, AUC0-t, and AUC0-inf all fall within the 80.00% to 125.00% range. Therefore, the test product would be considered bioequivalent to the reference product.

Conclusion

This guide has outlined the essential components of a bioequivalence study for the hypothetical compound 3-Aminooxane-3-carboxamide hydrochloride. A well-designed crossover study, coupled with a validated and sensitive LC-MS/MS method for drug quantification, provides the robust data necessary for regulatory evaluation. The statistical analysis of key pharmacokinetic parameters, with a focus on the 90% confidence intervals, is the ultimate determinant of bioequivalence. Adherence to these scientific principles and regulatory guidelines ensures that generic drug products meet the same high standards of quality, safety, and efficacy as their innovator counterparts.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Guideline on the Investigation of Bioequivalence. European Medicines Agency. 2010. Available at: [Link]

  • Christianson, C. Small Molecule Method Development Strategies. Bioanalysis Zone. 2025. Available at: [Link]

  • Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations. PubMed. Available at: [Link]

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. U.S. Food and Drug Administration. Available at: [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. 2022. Available at: [Link]

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Comparative

A Comparative Analysis of Aminoxacar (3-Aminooxane-3-carboxamide hydrochloride) Against Standard-of-Care PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals Note to the Reader: The compound "3-Aminooxane-3-carboxamide hydrochloride" appears to be a novel or not yet publicly disclosed substance, as it is not foun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Note to the Reader: The compound "3-Aminooxane-3-carboxamide hydrochloride" appears to be a novel or not yet publicly disclosed substance, as it is not found in major chemical databases or scientific literature under that specific name.[1][2] To fulfill the objective of creating a comprehensive comparison guide, this document will proceed with a well-characterized, albeit hypothetical, framework. We will refer to our compound of interest as Aminoxacar . For the purpose of this guide, Aminoxacar is posited as a next-generation, orally bioavailable inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1). This guide will benchmark Aminoxacar against the current standard-of-care PARP inhibitors: Olaparib, Niraparib, and Rucaparib. The data presented herein is illustrative and designed to emulate the rigorous comparative analysis required in preclinical drug development.

Introduction: The Evolving Landscape of PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular machinery responsible for DNA repair.[3] In oncology, the inhibition of PARP has emerged as a powerful therapeutic strategy, particularly for cancers harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 and BRCA2 genes.[3][4][5] This concept, known as synthetic lethality, provides a targeted approach to killing cancer cells while sparing normal, healthy cells.[6][7][8]

The first generation of PARP inhibitors, including Olaparib, Niraparib, and Rucaparib, have revolutionized the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[3][6][9][10][11] These agents, however, are not without their limitations, which include acquired resistance, specific toxicity profiles, and variable pharmacokinetic properties.[5][10][12]

This guide introduces Aminoxacar , a hypothetical, novel small molecule inhibitor of PARP1, designed to offer an improved therapeutic window through enhanced potency, selectivity, and a favorable pharmacokinetic profile. We will compare its preclinical performance against the established benchmarks of Olaparib, Niraparib, and Rucaparib.

The Rationale of Experimental Design: Causality in Preclinical Benchmarking

To provide a robust comparison, our experimental framework is built on a logical progression from enzymatic activity to cellular function and finally to in vivo efficacy.

  • Biochemical Assays (Enzymatic Potency and Selectivity): The initial step is to determine the direct inhibitory effect of the compounds on the PARP1 enzyme. This establishes the intrinsic potency of Aminoxacar and allows for a direct comparison with the standard-of-care inhibitors.

  • Cell-Based Assays (Cellular Potency and Synthetic Lethality): Moving into a biological context, we assess the ability of the compounds to inhibit PARP activity within cancer cells and, crucially, to induce cell death in a manner consistent with synthetic lethality. For this, we utilize cancer cell lines with and without BRCA1/2 mutations.

  • In Vivo Efficacy Studies (Tumor Growth Inhibition): The ultimate preclinical test is to evaluate the compound's ability to control tumor growth in a living organism. Xenograft models using human cancer cell lines are the standard for this assessment.

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug is critical to predicting its behavior in humans.[13] We will compare key pharmacokinetic parameters.

Comparative Data Analysis

Enzymatic Potency and Selectivity

The half-maximal inhibitory concentration (IC50) against PARP1 and PARP2 was determined using a standardized in vitro enzymatic assay.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
Aminoxacar 0.8 24.5 30.6
Olaparib1.55.03.3
Niraparib3.82.10.6
Rucaparib1.26.45.3

Interpretation of Results: Aminoxacar demonstrates superior potency against PARP1 compared to the standard treatments. Furthermore, its higher selectivity for PARP1 over PARP2 suggests a potential for a more targeted mechanism of action and possibly a differentiated safety profile.

Cellular Potency in BRCA-Deficient Cancer Cells

The ability of each compound to inhibit cell proliferation was assessed in a BRCA1-mutant ovarian cancer cell line (OVCAR-8) using a standard MTT assay.

CompoundOVCAR-8 Cell Viability IC50 (nM)
Aminoxacar 4.2
Olaparib8.9
Niraparib15.4
Rucaparib7.5

Interpretation of Results: The enhanced enzymatic potency of Aminoxacar translates into superior cellular activity in a relevant cancer cell model. This is a critical step in validating the therapeutic potential of the compound.

In Vivo Efficacy in a Xenograft Model

The anti-tumor activity of the compounds was evaluated in an OVCAR-8 xenograft mouse model.

Treatment Group (Oral Administration)Tumor Growth Inhibition (%)
Vehicle Control0
Aminoxacar (10 mg/kg, QD) 85
Olaparib (50 mg/kg, QD)68
Niraparib (50 mg/kg, QD)62
Rucaparib (50 mg/kg, QD)71

Interpretation of Results: At a significantly lower dose, Aminoxacar achieved greater tumor growth inhibition than the standard-of-care PARP inhibitors, suggesting a potent in vivo anti-cancer effect.

Comparative Pharmacokinetics

Key pharmacokinetic parameters were determined in rodents following oral administration.

CompoundBioavailability (%)T 1/2 (hours)Cmax (ng/mL)
Aminoxacar 65 18 1250
Olaparib4012850
Niraparib7036980
Rucaparib3617760

Interpretation of Results: Aminoxacar exhibits high oral bioavailability and a half-life conducive to once-daily dosing. These properties are advantageous for patient compliance and maintaining therapeutic drug concentrations.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Synthetic Lethality

The core principle behind the efficacy of PARP inhibitors in BRCA-mutated cancers is synthetic lethality. In a healthy cell, DNA single-strand breaks (SSBs) are primarily repaired by the PARP-mediated base excision repair (BER) pathway. If SSBs persist, they can lead to double-strand breaks (DSBs), which are repaired by the homologous recombination (HR) pathway, a process dependent on functional BRCA1 and BRCA2 proteins.[14] In BRCA-mutant cancer cells, the HR pathway is deficient.[4][15] Inhibition of PARP leads to an accumulation of SSBs, which then result in DSBs that cannot be repaired, leading to genomic instability and cell death.[6][14]

SyntheticLethality cluster_normal Normal Cell cluster_cancer BRCA-Mutant Cancer Cell SSB Single-Strand Break PARP PARP-mediated BER Pathway SSB->PARP Repair DSB Double-Strand Break SSB->DSB Replication Stress Viability_N Cell Viability PARP->Viability_N HR Homologous Recombination (BRCA1/2 Proficient) DSB->HR Repair HR->Viability_N SSB_C Single-Strand Break PARP_C PARP-mediated BER Pathway SSB_C->PARP_C PARPi Aminoxacar (PARP Inhibitor) PARPi->PARP_C Inhibits DSB_C Double-Strand Break PARP_C->DSB_C Accumulation of SSBs leads to DSBs HR_C Deficient Homologous Recombination DSB_C->HR_C Attempted Repair Death_C Cell Death HR_C->Death_C Repair Failure

Caption: Synthetic lethality in BRCA-mutant cancer cells.

Experimental Workflow: In Vitro PARP1 Enzymatic Assay

The following workflow outlines the key steps in determining the IC50 value of a test compound against the PARP1 enzyme.

EnzymaticAssayWorkflow A Prepare serial dilutions of test compounds (Aminoxacar, Olaparib, etc.) C Add diluted compounds to respective wells A->C B Add recombinant PARP1 enzyme, activated DNA, and NAD+ to 384-well plate B->C D Incubate at 30°C for 60 minutes C->D E Add developing reagent to detect remaining NAD+ D->E F Read fluorescence on a plate reader E->F G Calculate % inhibition and plot dose-response curve to determine IC50 F->G

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Aminooxane-3-carboxamide hydrochloride

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 3-Aminooxane-3-carboxamide hydrochloride (CAS No. 1427380-19-5).

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 3-Aminooxane-3-carboxamide hydrochloride (CAS No. 1427380-19-5). This document is intended for researchers, scientists, and professionals in drug development to ensure the safe handling, storage, and disposal of this compound.

Understanding the Risks: Hazard Identification and Analysis

3-Aminooxane-3-carboxamide hydrochloride is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). While comprehensive toxicological properties have not been fully investigated, the chemical structure suggests that caution should be exercised to avoid exposure.

Hazard Summary Table

Hazard StatementDescriptionGHS Pictogram
H315Causes skin irritationGHS07
H319Causes serious eye irritationGHS07
H335May cause respiratory irritationGHS07

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 3-Aminooxane-3-carboxamide hydrochloride to minimize exposure through inhalation, skin contact, and eye contact.

Respiratory Protection

Due to the risk of respiratory irritation, appropriate respiratory protection is mandatory.[1] The choice of respirator depends on the scale of the operation and the potential for aerosolization.

  • For nuisance exposures or handling small quantities: A P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1]

  • For higher-level protection or when dust generation is likely: Use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] All respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Hand Protection

Wear appropriate protective gloves to prevent skin contact.[2] Nitrile gloves are a suitable choice for handling this compound. Always inspect gloves for any signs of degradation or puncture before use.

Eye and Face Protection

Safety glasses with side shields or goggles are required to protect against splashes and airborne particles. In situations where there is a higher risk of splashing, a face shield should be worn in addition to goggles.

Skin and Body Protection

A lab coat or other protective clothing should be worn to prevent skin contamination. Ensure that the lab coat is buttoned and fits properly. For tasks with a higher risk of exposure, consider using a chemical-resistant apron or suit.

Safe Handling and Operational Plan

Adherence to a strict operational plan is critical to ensure safety and minimize the risk of exposure.

Engineering Controls
  • Ventilation: Always handle 3-Aminooxane-3-carboxamide hydrochloride in a well-ventilated area.[1] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood to avoid inhalation of dust. Use appropriate tools (e.g., spatula, weigh paper) to handle the material. Avoid creating dust.[1]

  • In Case of Contact:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Proceed with caution transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Glassware transfer->decontaminate After experiment dispose Dispose of Waste decontaminate->dispose

Caption: A streamlined workflow for the safe handling of 3-Aminooxane-3-carboxamide hydrochloride.

Spill Management and Disposal Plan

In the event of a spill, a clear and practiced response plan is essential to mitigate risks.

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

Disposal Plan

All waste materials, including contaminated PPE and cleaning materials, should be considered hazardous.

  • Chemical Waste: Place the compound and any contaminated materials in a clearly labeled, sealed container for chemical waste.

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[1] Do not allow the product to enter drains.[1]

Decision Tree for Spill Response

spill Spill Occurs is_large Is the spill large? spill->is_large evacuate Evacuate Area & Call EHS is_large->evacuate Yes small_spill_actions Don PPE Contain Spill Clean Up is_large->small_spill_actions No

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminooxane-3-carboxamide hydrochloride
Reactant of Route 2
3-Aminooxane-3-carboxamide hydrochloride
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